4'-Hydroxydiclofenac

Catalog No.
S516190
CAS No.
64118-84-9
M.F
C14H11Cl2NO3
M. Wt
312.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4'-Hydroxydiclofenac

CAS Number

64118-84-9

Product Name

4'-Hydroxydiclofenac

IUPAC Name

2-[2-(2,6-dichloro-4-hydroxyanilino)phenyl]acetic acid

Molecular Formula

C14H11Cl2NO3

Molecular Weight

312.1 g/mol

InChI

InChI=1S/C14H11Cl2NO3/c15-10-6-9(18)7-11(16)14(10)17-12-4-2-1-3-8(12)5-13(19)20/h1-4,6-7,17-18H,5H2,(H,19,20)

InChI Key

KGVXVPRLBMWZLG-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=C(C=C2Cl)O)Cl

Solubility

Soluble in DMSO

Synonyms

4'-hydroxydiclofenac, 4-hydroxy diclofenac

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=C(C=C2Cl)O)Cl

Description

The exact mass of the compound 4'-Hydroxydiclofenac is 311.0116 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phenylacetates - Supplementary Records. It belongs to the ontological category of secondary amino compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals -> Transformation products. However, this does not mean our product can be used or applied in the same or a similar way.

4'-Hydroxydiclofenac (also known as [2-(2,6-Dichloro-4-hydroxy-phenylamino)phenyl]acetic acid) is a high-purity compound with valuable applications in pharmaceutical research and drug development []. Here's a breakdown of its key scientific research uses:

Assessing CYP2C9 Activity

One of the primary applications of 4'-Hydroxydiclofenac lies in evaluating the activity of CYP2C9, a crucial enzyme belonging to the Cytochrome P450 family []. These enzymes play a vital role in the body's metabolism process, breaking down various substances including medications []. By studying how effectively an individual metabolizes 4'-Hydroxydiclofenac, researchers can gain insights into their CYP2C9 activity levels. This information is valuable in personalized medicine approaches, as variations in CYP2C9 activity can affect how a person responds to certain medications [].

Studying the Impact of Gentiopicroside

Another area of research involving 4'-Hydroxydiclofenac explores the influence of gentiopicroside, a natural compound found in some plants []. Studies investigate how gentiopicroside might interact with CYP2C9 enzymes and potentially alter their activity. Understanding this interaction could be helpful in developing new drug therapies or optimizing existing ones by considering potential interactions with other substances a patient might be consuming [].

4'-Hydroxydiclofenac is a significant metabolite of diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID). It belongs to the family of phenylacetic acid derivatives and is characterized by its chemical structure, which includes a dichloro-substituted phenyl group and a hydroxyl group at the para position. The chemical formula for 4'-hydroxydiclofenac is C14H11Cl2NO3C_{14}H_{11}Cl_{2}NO_{3} . This compound plays a crucial role in the pharmacokinetics of diclofenac, influencing its therapeutic effects and potential side effects.

Similar to diclofenac, 4'-Hydroxydiclofenac is thought to exert its anti-inflammatory effects by inhibiting enzymes called cyclooxygenases (COX) []. COX enzymes are responsible for the production of prostaglandins, which contribute to inflammation and pain. By inhibiting COX, 4'-OH-DCF helps reduce inflammation and pain perception [].

4'-Hydroxydiclofenac primarily arises from the oxidative metabolism of diclofenac, facilitated by cytochrome P450 enzymes, particularly cytochrome P450 2C9. This metabolic pathway involves hydroxylation at the para position of the phenyl ring . The compound can undergo further conjugation reactions, such as glucuronidation or sulfation, which enhance its solubility and facilitate excretion .

Key Reactions:

  • Oxidative Hydroxylation: Conversion of diclofenac to 4'-hydroxydiclofenac.
  • Conjugation Reactions: Formation of glucuronides or sulfates for elimination.

The synthesis of 4'-hydroxydiclofenac has been explored through various methods. One notable approach involves the use of diclofenac as a starting material, which is subjected to oxidative conditions using specific reagents such as hydrogen peroxide or oxygen in the presence of catalysts . Improved synthetic routes have been developed to enhance yield and purity, indicating ongoing research into more efficient methodologies .

Common Synthesis Steps:

  • Starting Material: Diclofenac.
  • Oxidative Conditions: Application of oxidizing agents.
  • Isolation: Purification through chromatographic techniques.

4'-Hydroxydiclofenac serves primarily as a biomarker in pharmacokinetic studies related to diclofenac metabolism. Its presence in biological samples can indicate drug usage and help assess metabolic pathways . Additionally, it is utilized in research to evaluate cytochrome P450 enzyme activity, particularly cytochrome P450 2C9 .

Studies have indicated that 4'-hydroxydiclofenac interacts with various biological systems, particularly regarding its role as a metabolite. Research highlights its influence on drug-drug interactions, especially when co-administered with other medications that are substrates for cytochrome P450 enzymes . Understanding these interactions is crucial for predicting potential side effects and optimizing therapeutic regimens involving diclofenac.

Several compounds are structurally and functionally similar to 4'-hydroxydiclofenac. These include:

  • Diclofenac: The parent compound from which 4'-hydroxydiclofenac is derived; it possesses stronger anti-inflammatory properties.
  • 5-Hydroxydiclofenac: Another metabolite with distinct pharmacological properties.
  • Nimesulide: A sulfonanilide derivative with similar analgesic effects but different mechanisms of action.
  • Ibuprofen: A non-selective NSAID that shares anti-inflammatory properties but has a different chemical structure.

Comparison Table

CompoundStructure TypePrimary UseMetabolite of
4'-HydroxydiclofenacPhenylacetic Acid DerivativeDrug MetaboliteDiclofenac
DiclofenacPhenylacetic Acid DerivativeAnti-inflammatory-
5-HydroxydiclofenacPhenylacetic Acid DerivativeDrug MetaboliteDiclofenac
NimesulideSulfonanilideAnalgesic-
IbuprofenPropionic Acid DerivativeAnti-inflammatory-

Uniqueness

4'-Hydroxydiclofenac is unique due to its specific metabolic pathway from diclofenac and its dual role as both an active metabolite and an allergen. Its distinct hydroxylation pattern differentiates it from other metabolites and similar compounds.

Molecular Structure and Stereochemical Features

4'-Hydroxydiclofenac possesses the molecular formula C₁₄H₁₁Cl₂NO₃ with a molecular weight of 312.148 grams per mole [1] [2] [3] [4]. The compound exhibits an achiral configuration with zero defined stereocenters, indicating the absence of chiral centers within its molecular framework [5]. The International Union of Pure and Applied Chemistry name for this compound is 2-{2-[(2,6-dichloro-4-hydroxyphenyl)amino]phenyl}acetic acid [6] [4] [7].

The structural framework consists of two aromatic ring systems connected through an amino linkage. The primary structural motif includes a phenylacetic acid moiety linked to a dichlorohydroxybenzene unit. The Simplified Molecular Input Line Entry System representation is OC(=O)Cc1ccccc1Nc2c(Cl)cc(O)cc2Cl [8] [5] [7], while the International Chemical Identifier string provides the complete connectivity information: InChI=1S/C14H11Cl2NO3/c15-10-6-9(18)7-11(16)14(10)17-12-4-2-1-3-8(12)5-13(19)20/h1-4,6-7,17-18H,5H2,(H,19,20) [1] [5] [7]. The corresponding InChI Key is KGVXVPRLBMWZLG-UHFFFAOYSA-N [1] [5] [3] [7].

The stereochemical analysis reveals that 4'-Hydroxydiclofenac contains no asymmetric carbon atoms, rendering it an achiral molecule [5]. This structural characteristic eliminates the possibility of enantiomeric forms and simplifies both analytical identification and synthetic preparation protocols.

Physicochemical Parameters

Density and Boiling/Melting Points

The density of 4'-Hydroxydiclofenac has been determined to be 1.5 ± 0.1 grams per cubic centimeter under standard conditions [2]. Thermal analysis indicates a melting point range of 178-185°C with decomposition occurring during the melting process [2] [9]. The boiling point has been calculated at 432.7 ± 45.0°C at 760 millimeters of mercury pressure [2], while the flash point occurs at 215.5 ± 28.7°C [2].

PropertyValueUnits
Density1.5 ± 0.1g/cm³
Melting Point178-185 (decomposition)°C
Boiling Point432.7 ± 45.0 (at 760 mmHg)°C
Flash Point215.5 ± 28.7°C

Solubility and Partition Coefficients

4'-Hydroxydiclofenac demonstrates limited aqueous solubility with a water solubility of approximately 0.00962 milligrams per milliliter [4]. In phosphate buffered saline at physiological pH (7.2), the solubility increases to approximately 5 milligrams per milliliter [10] [11]. The compound exhibits significantly enhanced solubility in organic solvents, achieving approximately 30 milligrams per milliliter in dimethyl sulfoxide, ethanol, and dimethylformamide [10] [11].

The lipophilicity characteristics have been assessed through multiple computational approaches. The ALOGPS method yields a log P value of 4.43 [4], while the Chemaxon algorithm produces a log P value of 3.96 [4]. These values indicate substantial lipophilic character, which influences both pharmacokinetic properties and analytical behavior.

Acid-base equilibria analysis reveals a strongest acidic pKa of 3.76 [4], attributed to the carboxylic acid functionality, and a strongest basic pKa of -0.59 [4], reflecting the limited basicity of the amino group within the molecular context.

Solvent SystemSolubilityUnits
Water0.00962mg/mL
PBS (pH 7.2)≈ 5mg/mL
DMSO/EtOH/DMF≈ 30mg/mL

Spectroscopic Identification

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 4'-Hydroxydiclofenac employs both positive and negative electrospray ionization modes to generate characteristic fragmentation patterns. Under positive ionization conditions, the molecular ion peak [M+H]⁺ appears at m/z 312.0188 with a relative intensity of 799 [7]. The most prominent fragment ion occurs at m/z 266.0133 with a relative intensity of 999, representing the base peak in positive mode [7].

Additional significant fragment ions in positive mode include m/z 231.0445 with relative intensities ranging from 140 to 999, and m/z 230.0363 with intensities between 43 and 178 [7]. These fragmentation patterns arise from systematic losses of functional groups and ring cleavages characteristic of phenylacetic acid derivatives.

Negative ionization mode produces the deprotonated molecular ion [M-H]⁻ at m/z 294.0082 with relative intensities ranging from 23 to 761 [7]. Fragment ions at m/z 266.0146 and m/z 230.0379 display relative intensities of 41-100 and 17-19, respectively [7]. The fragmentation mechanisms involve decarboxylation, chlorine loss, and aromatic ring fragmentations.

Ion Modem/z ValueRelative Intensity (%)Ion Assignment
Positive ESI312.0188799[M+H]⁺
Positive ESI266.0133999Fragment ion
Positive ESI231.0445140-999Fragment ion
Positive ESI230.036343-178Fragment ion
Negative ESI294.008223-761[M-H]⁻
Negative ESI266.014641-100Fragment ion
Negative ESI230.037917-19Fragment ion

Nuclear Magnetic Resonance Signatures

Nuclear magnetic resonance spectroscopic analysis provides definitive structural confirmation through characteristic chemical shift patterns. Carbon-13 nuclear magnetic resonance spectroscopy has been employed to establish complete assignments for the aromatic and aliphatic carbon environments [12] [13]. The carboxylic acid carbonyl carbon exhibits a characteristic chemical shift in the 170-185 parts per million range, consistent with carboxylic acid functionality [14].

Aromatic carbon signals appear in the 125-150 parts per million region [14], with specific chemical shifts reflecting the electronic environment modifications induced by chlorine and hydroxyl substituents. The methylene carbon of the acetic acid moiety displays chemical shifts in the 50-65 parts per million range [14], characteristic of carbons adjacent to electron-withdrawing groups.

Proton nuclear magnetic resonance analysis reveals distinct resonance patterns for the aromatic protons, with chemical shifts reflecting the substitution patterns on both aromatic rings [13]. The hydroxyl and amino protons provide exchangeable signals that confirm functional group presence and molecular connectivity [13].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

311.0115986 g/mol

Monoisotopic Mass

311.0115986 g/mol

Heavy Atom Count

20

LogP

3.7 (LogP)
3.7

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

NJF5O599EF

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (84.44%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

64118-84-9

Metabolism Metabolites

4'-hydroxydiclofenac has known human metabolites that include 2-[2-(2,6-dichloro-4-sulfooxyanilino)phenyl]acetic acid and (2S,3S,4S,5R)-6-[4-[2-(carboxymethyl)anilino]-3,5-dichlorophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid.
4'-hydroxydiclofenac is a known human metabolite of diclofenac.

Wikipedia

4'-hydroxydiclofenac

Use Classification

Pharmaceuticals -> Transformation products

Dates

Modify: 2023-08-15
1: Palyzová A, Zahradník J, Marešová H, Sokolová L, Kyslíková E, Grulich M, Štěpánek V, Řezanka T, Kyslík P. Potential of the strain Raoultella sp. KDF8 for removal of analgesics. Folia Microbiol (Praha). 2017 Nov 11. doi: 10.1007/s12223-017-0563-2. [Epub ahead of print] PubMed PMID: 29127620.
2: Morgan AGM, Babu D, Michail K, Siraki AG. An evaluation of myeloperoxidase-mediated bio-activation of NSAIDs in promyelocytic leukemia (HL-60) cells for potential cytotoxic selectivity. Toxicol Lett. 2017 Oct 5;280:48-56. doi: 10.1016/j.toxlet.2017.07.894. Epub 2017 Jul 25. PubMed PMID: 28754375.
3: Poór M, Boda G, Needs PW, Kroon PA, Lemli B, Bencsik T. Interaction of quercetin and its metabolites with warfarin: Displacement of warfarin from serum albumin and inhibition of CYP2C9 enzyme. Biomed Pharmacother. 2017 Apr;88:574-581. doi: 10.1016/j.biopha.2017.01.092. Epub 2017 Jan 27. PubMed PMID: 28135601.
4: Uraki M, Kawase A, Sayama H, Matsushima Y, Iwaki M. Effects of Adjuvant-Induced Inflammation on Disposition of Diclofenac and Its Metabolites in Perfused Rat Liver. J Pharm Sci. 2017 Apr;106(4):1175-1182. doi: 10.1016/j.xphs.2016.12.021. Epub 2017 Jan 3. PubMed PMID: 28062205.
5: Kim E, Ihm C, Kang W. Modeling of aceclofenac metabolism to major metabolites in healthy volunteers. Drug Metab Pharmacokinet. 2016 Dec;31(6):458-463. doi: 10.1016/j.dmpk.2016.10.001. Epub 2016 Oct 13. PubMed PMID: 27839691.
6: Rossini D, Ciofi L, Ancillotti C, Checchini L, Bruzzoniti MC, Rivoira L, Fibbi D, Orlandini S, Del Bubba M. Innovative combination of QuEChERS extraction with on-line solid-phase extract purification and pre-concentration, followed by liquid chromatography-tandem mass spectrometry for the determination of non-steroidal anti-inflammatory drugs and their metabolites in sewage sludge. Anal Chim Acta. 2016 Sep 7;935:269-81. doi: 10.1016/j.aca.2016.06.023. Epub 2016 Jun 21. PubMed PMID: 27543036.
7: den Braver MW, den Braver-Sewradj SP, Vermeulen NP, Commandeur JN. Characterization of cytochrome P450 isoforms involved in sequential two-step bioactivation of diclofenac to reactive p-benzoquinone imines. Toxicol Lett. 2016 Jun 24;253:46-54. doi: 10.1016/j.toxlet.2016.04.022. Epub 2016 Apr 26. PubMed PMID: 27130197.
8: Daniele G, Fieu M, Joachim S, Bado-Nilles A, Baudoin P, Turies C, Porcher JM, Andres S, Vulliet E. Rapid analysis of diclofenac and some of its transformation products in the three-spined stickleback, Gasterosteus aculeatus, by liquid chromatography-tandem mass spectrometry. Anal Bioanal Chem. 2016 Jun;408(16):4435-44. doi: 10.1007/s00216-016-9541-9. Epub 2016 Apr 16. PubMed PMID: 27086017.
9: Kern F, Khatri Y, Litzenburger M, Bernhardt R. CYP267A1 and CYP267B1 from Sorangium cellulosum So ce56 are Highly Versatile Drug Metabolizers. Drug Metab Dispos. 2016 Apr;44(4):495-504. doi: 10.1124/dmd.115.068486. Epub 2016 Feb 3. PubMed PMID: 26842594.
10: Di Nardo G, Dell'Angelo V, Catucci G, Sadeghi SJ, Gilardi G. Subtle structural changes in the Asp251Gly/Gln307His P450 BM3 mutant responsible for new activity toward diclofenac, tolbutamide and ibuprofen. Arch Biochem Biophys. 2016 Jul 15;602:106-115. doi: 10.1016/j.abb.2015.12.005. Epub 2015 Dec 21. PubMed PMID: 26718083.
11: Bouju H, Nastold P, Beck B, Hollender J, Corvini PF, Wintgens T. Elucidation of biotransformation of diclofenac and 4'hydroxydiclofenac during biological wastewater treatment. J Hazard Mater. 2016 Jan 15;301:443-52. doi: 10.1016/j.jhazmat.2015.08.054. Epub 2015 Aug 29. PubMed PMID: 26410273.
12: Li ZL, Dong XZ, Wang DX, Dong RH, Guo TT, Sun Y, Liu P. [Effect of oligosaccharide esters and polygalaxanthone Ill from Polygala tenuifolia willd towards cytochrome P450]. Zhongguo Zhong Yao Za Zhi. 2014 Nov;39(22):4459-63. Chinese. PubMed PMID: 25850285.
13: Quinn L, Dempsey R, Casey E, Kane A, Murphy CD. Production of drug metabolites by immobilised Cunninghamella elegans: from screening to scale up. J Ind Microbiol Biotechnol. 2015 May;42(5):799-806. doi: 10.1007/s10295-015-1594-9. Epub 2015 Feb 10. PubMed PMID: 25665503.
14: Uraki M, Kawase A, Matsushima Y, Iwaki M. Effects of dose, flow rate, and bile acid on diclofenac disposition in the perfused rat liver. Eur J Drug Metab Pharmacokinet. 2016 Jun;41(3):301-7. doi: 10.1007/s13318-015-0259-4. Epub 2015 Feb 6. PubMed PMID: 25656736.
15: Kamimura H, Ito S, Nozawa K, Nakamura S, Chijiwa H, Nagatsuka S, Kuronuma M, Ohnishi Y, Suemizu H, Ninomiya S. Formation of the accumulative human metabolite and human-specific glutathione conjugate of diclofenac in TK-NOG chimeric mice with humanized livers. Drug Metab Dispos. 2015 Mar;43(3):309-16. doi: 10.1124/dmd.114.061689. Epub 2014 Dec 11. PubMed PMID: 25504502.
16: Osorio V, Imbert-Bouchard M, Zonja B, Abad JL, Pérez S, Barceló D. Simultaneous determination of diclofenac, its human metabolites and microbial nitration/nitrosation transformation products in wastewaters by liquid chromatography/quadrupole-linear ion trap mass spectrometry. J Chromatogr A. 2014 Jun 20;1347:63-71. doi: 10.1016/j.chroma.2014.04.058. Epub 2014 Apr 24. PubMed PMID: 24835592.
17: Dinger J, Meyer MR, Maurer HH. Development and validation of a liquid-chromatography high-resolution tandem mass spectrometry approach for quantification of nine cytochrome P450 (CYP) model substrate metabolites in an in vitro CYP inhibition cocktail. Anal Bioanal Chem. 2014 Jul;406(18):4453-64. doi: 10.1007/s00216-014-7849-x. Epub 2014 May 16. PubMed PMID: 24830396.
18: Niu X, de Graaf IA, Langelaar-Makkinje M, Horvatovich P, Groothuis GM. Diclofenac toxicity in human intestine ex vivo is not related to the formation of intestinal metabolites. Arch Toxicol. 2015 Jan;89(1):107-19. doi: 10.1007/s00204-014-1242-6. Epub 2014 Apr 26. PubMed PMID: 24770551.
19: Noh K, Shin BS, Kwon KI, Yun HY, Kim E, Jeong TC, Kang W. Absolute bioavailability and metabolism of aceclofenac in rats. Arch Pharm Res. 2015 Jan;38(1):68-72. doi: 10.1007/s12272-014-0350-4. Epub 2014 Mar 18. PubMed PMID: 24633464.
20: Boerma JS, Vermeulen NP, Commandeur JN. One-electron oxidation of diclofenac by human cytochrome P450s as a potential bioactivation mechanism for formation of 2'-(glutathion-S-yl)-deschloro-diclofenac. Chem Biol Interact. 2014 Jan 25;207:32-40. doi: 10.1016/j.cbi.2013.11.001. Epub 2013 Nov 15. PubMed PMID: 24246759.

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